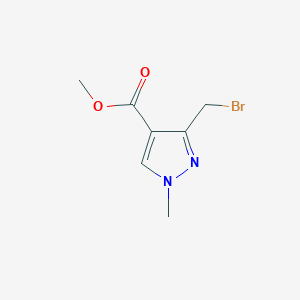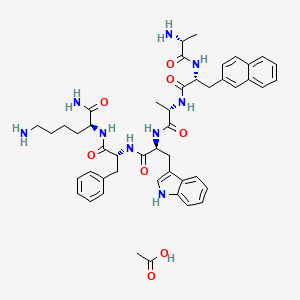![molecular formula C24H20Cl3N5OS B12463474 2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]- CAS No. 294653-17-1](/img/structure/B12463474.png)
2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide is a complex organic compound characterized by its unique structure, which includes phenyl, trichloro, diazenyl, and carbamothioyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide typically involves multi-step organic reactions. One common approach is:
Formation of the diazenyl intermediate: This step involves the reaction of aniline with nitrous acid to form a diazonium salt, which is then coupled with a phenyl group to form the diazenyl intermediate.
Introduction of the carbamothioyl group: The diazenyl intermediate is then reacted with thiourea to introduce the carbamothioyl group.
Formation of the trichloroethylamine intermediate: This step involves the reaction of trichloroacetonitrile with ammonia to form trichloroethylamine.
Final coupling reaction: The trichloroethylamine intermediate is then coupled with the diazenyl-carbamothioyl intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The phenyl and diazenyl groups can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trichloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation products: Phenyl ketones, nitroso compounds.
Reduction products: Amines.
Substitution products: Substituted amines or thiols.
Aplicaciones Científicas De Investigación
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide: Unique due to its combination of phenyl, trichloro, diazenyl, and carbamothioyl groups.
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamoyl)amino]ethyl}prop-2-enamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group.
(2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
The uniqueness of (2E)-3-phenyl-N-{2,2,2-trichloro-1-[({4-[(1Z)-2-phenyldiazen-1-yl]phenyl}carbamothioyl)amino]ethyl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
294653-17-1 |
|---|---|
Fórmula molecular |
C24H20Cl3N5OS |
Peso molecular |
532.9 g/mol |
Nombre IUPAC |
3-phenyl-N-[2,2,2-trichloro-1-[(4-phenyldiazenylphenyl)carbamothioylamino]ethyl]prop-2-enamide |
InChI |
InChI=1S/C24H20Cl3N5OS/c25-24(26,27)22(29-21(33)16-11-17-7-3-1-4-8-17)30-23(34)28-18-12-14-20(15-13-18)32-31-19-9-5-2-6-10-19/h1-16,22H,(H,29,33)(H2,28,30,34) |
Clave InChI |
JUOLCLNTCNALHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-Benzylphenoxy)propyl]-N-Methyl-Beta-Alanine](/img/structure/B12463396.png)
![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.0^{2,6.0^{11,15]pentadeca-2,5,9-trien-7-one](/img/structure/B12463397.png)
![Ethyl 1-[7-(4-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B12463398.png)
![3,3'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}diphenol](/img/structure/B12463410.png)
![4-[(E)-[(5-chloropyridin-2-yl)imino]methyl]phenol](/img/structure/B12463417.png)



![4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463440.png)
![N-(1,3-benzodioxol-4-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463443.png)



![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B12463481.png)
